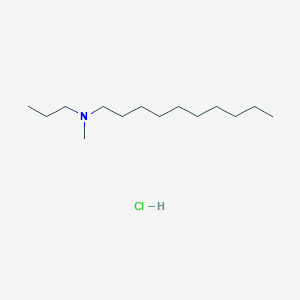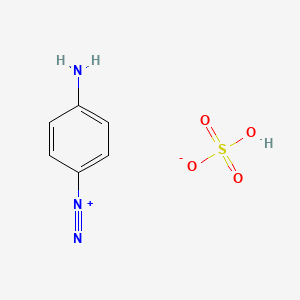
4-Aminobenzene-1-diazonium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various chemical transformations, making diazonium salts valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1-diazonium hydrogen sulfate is typically prepared through the diazotization of aniline (4-aminobenzene). The process involves the reaction of aniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{H₂SO₄} \rightarrow \text{C₆H₅N₂HSO₄} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and minimizes the risk associated with handling diazonium compounds, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
4-Aminobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
Coupling Reactions: The diazonium group can couple with other aromatic compounds to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: These involve the replacement of the diazonium group with halides or cyanides using copper(I) salts as catalysts. For example, treatment with cuprous chloride (CuCl) yields chlorobenzene.
Diazo Coupling: This reaction involves the coupling of the diazonium salt with phenols or aromatic amines to form azo compounds. The reaction is typically carried out in alkaline conditions.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through diazo coupling reactions.
科学的研究の応用
4-Aminobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Widely used in the production of azo dyes, which are important in the textile industry.
作用機序
The reactivity of 4-aminobenzene-1-diazonium hydrogen sulfate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, which makes it highly reactive towards nucleophiles. The mechanism of action involves the formation of a diazonium ion, which can then undergo various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a chloride counterion.
Benzenediazonium Fluoroborate: Similar in structure but with a fluoroborate counterion.
Uniqueness
4-Aminobenzene-1-diazonium hydrogen sulfate is unique due to its specific counterion (hydrogen sulfate), which can influence its solubility and reactivity compared to other diazonium salts. The choice of counterion can affect the stability and handling of the diazonium salt, making it suitable for different applications.
特性
CAS番号 |
89933-87-9 |
|---|---|
分子式 |
C6H7N3O4S |
分子量 |
217.21 g/mol |
IUPAC名 |
4-aminobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H6N3.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H,7H2;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
ZROJVECWKBBTAE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N)[N+]#N.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
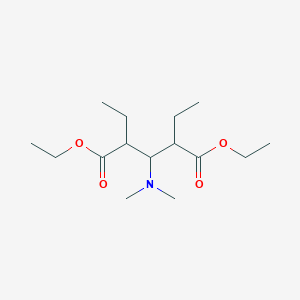
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)



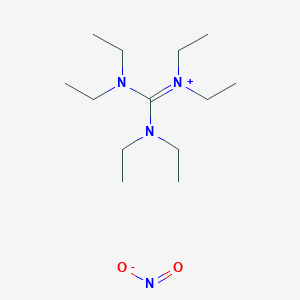
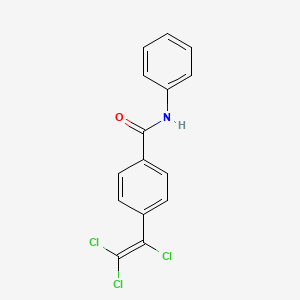
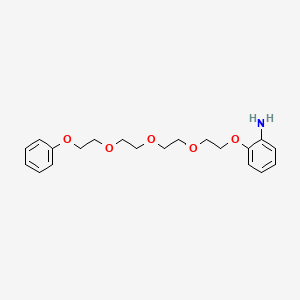
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)

![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
